molecular formula C12H13F3N2O3 B1445039 3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine CAS No. 1456044-54-4

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine

Cat. No.: B1445039
CAS No.: 1456044-54-4
M. Wt: 290.24 g/mol
InChI Key: PWBIENUSXFHYHO-UHFFFAOYSA-N
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Description

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a common structural motif in pharmaceuticals, linked to a phenoxy group that is substituted with both a nitro group and a trifluoromethyl group. The trifluoromethyl group is a key feature in approximately 20% of all approved drugs due to its ability to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The primary research application of this compound is as a synthetic intermediate for the development of novel bioactive molecules. The nitro group serves as a versatile chemical handle that can be selectively reduced to an amino group, enabling further functionalization and the construction of more complex chemical entities . Piperidine derivatives are recognized as privileged scaffolds in medicinal chemistry, often used in the design of covalent, selective inhibitors for enzyme targets such as serine hydrolases . The specific substitution pattern on the phenyl ring suggests potential for interacting with a variety of biological targets. Researchers can leverage this compound in the synthesis of candidates for applications in central nervous system (CNS) disorders, analgesia, and other therapeutic areas, building upon the established utility of similar piperidine-phenoxy structures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-nitro-2-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)10-6-8(17(18)19)3-4-11(10)20-9-2-1-5-16-7-9/h3-4,6,9,16H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBIENUSXFHYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine typically involves the reaction of 4-nitro-2-trifluoromethylphenol with piperidine under specific conditions. One common method is the Williamson ether synthesis, where 4-nitro-2-trifluoromethylphenol is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with biological receptors or enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Piperidine Derivatives

Piperidine derivatives often vary in their substituents, which critically impact their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties Biological Relevance (if reported)
3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine 4-NO₂, 2-CF₃ phenoxy High lipophilicity (CF₃), electron-deficient aromatic ring (NO₂) Not explicitly reported in evidence
MTEP 2-methyl-1,3-thiazol-4-ylethynyl mGluR5 antagonist; attenuates cocaine-seeking behavior Used in addiction studies
8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline Cyclopentene-benzyl, quinoline Curved conformation; chair-like piperidine ring; C–H⋯H interactions in crystal Structural analysis (no direct bioactivity)
4-(4-Fluorophenyl)-4-hydroxy-piperidine derivatives 4-F-phenyl, 4-OH Hydroxyl group enhances solubility; fluorophenyl improves metabolic stability Intermediate in drug synthesis

Key Observations :

  • Electron-Withdrawing Groups: The -CF₃ and -NO₂ groups in this compound likely increase its electrophilicity compared to analogs like MTEP (thiazole substituent) or fluorophenyl derivatives. This could enhance interactions with electron-rich biological targets .
  • Conformational Flexibility: Piperidine rings typically adopt chair conformations (e.g., MTEP and compound I in ). Substituents like phenoxy groups may restrict flexibility, affecting binding pocket accessibility .
  • Crystallography and Interactions: Piperidine derivatives with aromatic systems (e.g., quinoline in ) exhibit intermolecular C–H⋯H interactions, which stabilize crystal packing but may reduce solubility .
Pharmacological and Functional Comparisons
  • MTEP (): A selective mGluR5 antagonist, MTEP shares the piperidine core but differs in substituents. Its ethynyl-thiazole group enables potent receptor binding, whereas the phenoxy group in this compound may favor different target interactions (e.g., kinases or GPCRs) .
  • Piperazine vs. Piperidine : highlights that replacing piperidine with piperazine (as in compound II) alters hydrogen-bonding capacity and conformational dynamics. Piperazine’s additional nitrogen allows for stronger polar interactions, whereas piperidine’s chair conformation may enhance membrane permeability .

Biological Activity

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine is a synthetic compound notable for its unique molecular structure, comprising a piperidine ring linked to a phenoxy group with nitro and trifluoromethyl substitutions. Its molecular formula is C13H14F3N2O3, with a molecular weight of approximately 340.72 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions and membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The nitro group may enhance the compound's ability to modulate enzyme activity, while the trifluoromethyl moiety contributes to its lipophilic characteristics, facilitating better interaction with biological membranes .

Target Enzymes and Pathways

Research indicates that compounds similar to this compound can inhibit key enzymes involved in neurological disorders and other diseases. The specific biochemical pathways affected include:

  • Cytochrome P450 Enzymes : These enzymes are critical in drug metabolism, and inhibition can lead to altered metabolic processes.
  • Receptor Interactions : The compound may interact with various receptors, influencing signaling pathways that are pivotal in cellular processes.

Case Studies

A case study focusing on the pharmacological potential of piperidine derivatives suggests that compounds with similar structures exhibit significant biological activities, including anticancer and anti-inflammatory effects. The unique electronic properties imparted by substitutions like trifluoromethyl enhance their therapeutic potential .

Pharmacological Applications

Given its structural characteristics, this compound is being explored for various pharmacological applications:

  • Antitumor Agents : Preliminary data suggest potential use in cancer therapy through enzyme inhibition.
  • Neurological Disorders : Its interaction with neurotransmitter receptors may offer therapeutic avenues for conditions such as depression and anxiety.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine, and how can purity be validated?

Methodological Answer:

  • Synthesis: Utilize palladium-catalyzed cross-coupling reactions (e.g., Pd(PPh₃)₄) for aryl ether formation, as demonstrated in structurally similar piperidine derivatives .
  • Purification: Recrystallization using solvents like methylene chloride/benzene mixtures (common in nitro compound purification) . Validate purity via melting point analysis (compare with literature values for analogs, e.g., 137–139°C for 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol) .
  • Characterization: Employ NMR (¹H/¹³C) and LC-MS for structural confirmation. For nitro group verification, FT-IR to detect NO₂ stretching (~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage: Store in airtight containers away from strong oxidizers (e.g., peroxides), as nitro groups may pose explosion risks under reactive conditions .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose following local hazardous waste regulations .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm for nitroaromatic absorption) .
  • Spectroscopy: X-ray crystallography for absolute configuration determination, referencing methods used for fluorophenyl-piperidine analogs .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₈H₁₄F₃N₂O₃) and detect fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

  • Computational Modeling: Apply QSAR models (e.g., Hansch analysis) to correlate substituent effects (e.g., nitro, CF₃) with bioactivity .
  • Functional Assays: Test in vitro enzyme inhibition (e.g., kinases or cytochrome P450 isoforms) using fluorometric assays. Compare with analogs like 4-(4-fluorophenyl)piperidine derivatives .

Q. How should researchers address contradictory data in the stability of nitro-piperidine derivatives under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis or oxidation byproducts .
  • Validation: Cross-reference with stability data of structurally related compounds (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride) to identify trends in nitro group reactivity .

Q. What strategies are effective for elucidating degradation pathways of this compound under photolytic conditions?

Methodological Answer:

  • Photolysis Experiments: Expose solutions to UV light (λ = 300–400 nm) and analyze degradation products via GC-MS or LC-HRMS .
  • Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to assess the role of nitro radical intermediates in decomposition pathways .

Q. How can solubility and formulation challenges be overcome for in vivo studies of nitro-piperidine derivatives?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin encapsulation .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting bioavailability, as seen in piperidinol analogs .

Q. What methodologies are recommended for assessing the ecological impact of this compound?

Methodological Answer:

  • Ecotoxicology Assays: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .
  • Biodegradation Studies: Use OECD 301B ready biodegradability tests to evaluate persistence in aquatic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine
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3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine

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